molecular formula C9H8FN3O B2973334 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1016497-55-4

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B2973334
CAS RN: 1016497-55-4
M. Wt: 193.181
InChI Key: POVVTWJLINHXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine” is a chemical compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

5-FPMA has been studied extensively in the scientific community due to its potential applications in various fields. It has been used as a ligand for various proteins and enzymes, such as carbonic anhydrase, acetylcholinesterase, and cytochrome P450. It has also been used in the study of the structure and function of proteins and enzymes, as well as in drug design. 5-FPMA has also been studied for its potential applications in the field of molecular biology, as it has been used to study the interactions between proteins and other molecules.

Mechanism of Action

Advantages and Limitations for Lab Experiments

5-FPMA has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also relatively inexpensive and can be stored for long periods of time. However, 5-FPMA does have some limitations as well. It is not very soluble in water, and it can be difficult to purify and isolate from other compounds.

Future Directions

The potential future directions for 5-FPMA are numerous. It has been suggested that 5-FPMA could be used as a ligand in drug design, as it has been shown to be able to interact with various proteins and enzymes. In addition, 5-FPMA could be used in the study of the structure and function of proteins and enzymes, as well as in the study of molecular biology. It has also been suggested that 5-FPMA could be used as a tool to study the interactions between proteins and other molecules, such as DNA and RNA. Finally, 5-FPMA could be used to develop new therapeutic agents or drugs, as it has been shown to be able to modulate the activity of various proteins and enzymes.

Synthesis Methods

The synthesis of 5-FPMA is relatively straightforward and is accomplished through a three-step process. The first step involves the reaction of 5-bromo-1,3,4-oxadiazol-2-amine with 3-fluorophenylmethyl bromide to form 5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine. The second step involves the reaction of the 5-FPMA with sodium borohydride to reduce the nitro group and form 5-amino-1,3,4-oxadiazol-2-amine. The third step involves the reaction of the 5-amino-1,3,4-oxadiazol-2-amine with hydrochloric acid to form the final product, 5-FPMA.

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVVTWJLINHXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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